![molecular formula C6H7N3 B009862 5-Vinylpyrimidin-2-amine CAS No. 108444-56-0](/img/structure/B9862.png)
5-Vinylpyrimidin-2-amine
Overview
Description
5-Vinylpyrimidin-2-amine is a chemical compound with the molecular formula C6H7N3. It has an average mass of 121.140 Da and a monoisotopic mass of 121.063995 Da . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes 5-Vinylpyrimidin-2-amine, has been reported in various studies . These methods involve the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of 5-Vinylpyrimidin-2-amine consists of 6 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms . The structure is aromatic, with the nitrogen atoms occupying the 1 and 3 positions of the six-membered ring .Chemical Reactions Analysis
Various chemical reactions involving 5-Vinylpyrimidin-2-amine have been reported in the literature . These reactions often involve the formation of pyrimidine derivatives through processes such as oxidative dehydrogenation, annulation, and oxidative aromatization .Physical And Chemical Properties Analysis
5-Vinylpyrimidin-2-amine has a density of 1.2±0.1 g/cm3, a boiling point of 311.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.2±3.0 kJ/mol and a flash point of 167.5±13.1 °C . The compound has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Anticancer Activity
5-Vinylpyrimidin-2-amine is a key component in the synthesis of pyrimido[4,5-b]quinolines . These compounds have shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .
Anti-inflammatory Activity
Research has shown that pyrimidines, including 5-Vinylpyrimidin-2-amine, have significant anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Catalysis
Amines, including 5-Vinylpyrimidin-2-amine, have been investigated for their catalytic activity in various chemical transformations . This includes hydrogenation, oxidation, and cross-coupling reactions, for the development of efficient and selective catalytic processes .
Safety And Hazards
According to its Safety Data Sheet, 5-Vinylpyrimidin-2-amine is classified as having acute toxicity when ingested, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Future Directions
While specific future directions for 5-Vinylpyrimidin-2-amine are not explicitly mentioned in the retrieved papers, there is a general interest in the development of new efficient antitrypanosomal compounds with less side effects . Additionally, the potential for new drugs that target hyperactivated, disease-causing forms of protein kinases is anticipated .
properties
IUPAC Name |
5-ethenylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYOMLHOURXTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545675 | |
Record name | 5-Ethenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Vinylpyrimidin-2-amine | |
CAS RN |
108444-56-0 | |
Record name | 5-Ethenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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